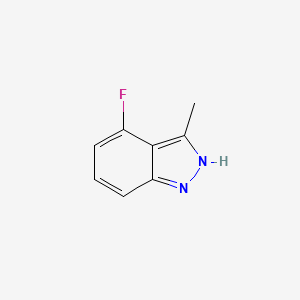

4-Fluoro-3-methyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Notes:

- Fluorine's electronegativity enhances the electrophilicity of the C4 position, facilitating NAS .

- Steric hindrance from the C3 methyl group may reduce reaction rates compared to non-methylated analogs .

Alkylation and Acylation

The NH group in the indazole ring undergoes alkylation or acylation to form N-substituted derivatives:

Mechanistic Insight:

- Alkylation typically requires strong bases (e.g., K₂CO₃) to deprotonate the NH group .

- Acylation proceeds via nucleophilic attack of the indazole nitrogen on the acyl chloride .

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid under harsh conditions:

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-3-methyl-1H-indazole | KMnO₄, H₂SO₄, 100°C, 12h | 4-Fluoro-1H-indazole-3-carboxylic acid | 34% |

Challenges:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C6/C7 positions:

Key Factors:

- The fluorine atom directs electrophilic substitution to the C6/C7 positions .

- Methyl group steric effects may limit coupling efficiency at C3 .

Reduction and Ring-Opening

Selective reduction of the indazole ring is achievable under hydrogenation conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-Fluoro-3-methyl-2,3-dihydro-1H-indazole | 83% |

Applications:

Halogenation

Electrophilic halogenation introduces halogens at the C5/C6 positions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 5-Bromo-4-fluoro-3-methyl-1H-indazole | 61% |

Regioselectivity:

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Fluoro-3-methyl-1H-indazole is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows it to participate in the development of targeted therapies for diseases such as cancer and infectious diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, a study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell survival pathways.

Table 1: Apoptosis Induction in Cancer Cell Lines

| Compound Variant | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4-Fluoro Derivative | 10-14 | K562 (Leukemia) |

| Non-Fluorinated Variant | >100 | Various |

This table illustrates the enhanced potency of fluorinated derivatives compared to their non-fluorinated counterparts, emphasizing the significance of fluorine substitution in increasing biological activity.

Biological Research

The compound is extensively used in biological studies to investigate mechanisms of action within cellular pathways. It aids researchers in understanding drug interactions and efficacy through various assays.

Material Science

In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique properties enhance material performance, making it suitable for various industrial applications.

In analytical chemistry, this compound acts as a reference standard in various analytical methods. This application is crucial for accurately quantifying similar compounds within complex mixtures, enhancing the reliability of experimental results.

Agrochemical Formulations

The potential applications of this compound extend to agrochemicals, where it is explored for developing more effective pest control solutions. Its biological activity may contribute to improved efficacy in agricultural practices.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-1H-indazole: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-1H-indazole: Similar structure but lacks the fluorine atom at the 4-position.

1H-indazole: The parent compound without any substituents.

Uniqueness

4-Fluoro-3-methyl-1H-indazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662146-05-6 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.